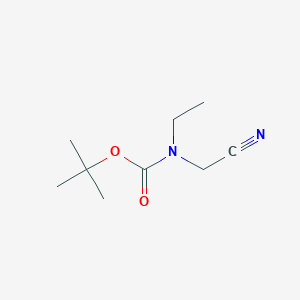

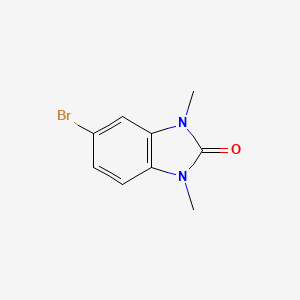

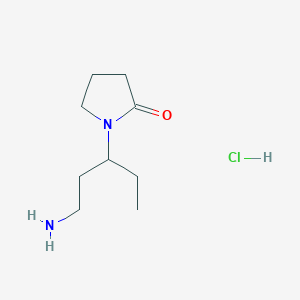

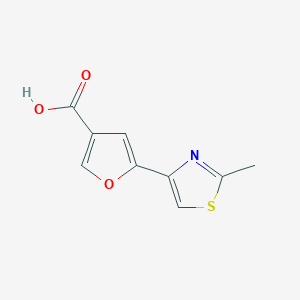

![molecular formula C7H6BrN3 B1373139 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 91996-63-3](/img/structure/B1373139.png)

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Overview

Description

“6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine” is a chemical compound that has been studied for its potential pharmaceutical applications . It has been reported as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat neuropathic pain .

Synthesis Analysis

The synthesis of “6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine” and its derivatives has been achieved through various methods. For instance, one study reported the use of a photocatalytic approach for C(sp2)−C(sp2) cross-coupling reaction via a photo redox mechanism . Another study mentioned that “6-Bromo-1H-imidazo[4,5-b]pyridine-2(3H)-one” reacts with organic compounds to form pharmaceutical active compounds .Molecular Structure Analysis

The molecular structure of “6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine” has been studied using various techniques. For example, one study reported the use of crystallography information for the complex structures . Another study mentioned that the mono N-methylated compound is planar .Chemical Reactions Analysis

“6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine” has been reported to undergo various chemical reactions. For instance, it has been found to react with organic compounds to form pharmaceutical active compounds . It has also been reported to be easily methylated .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine” have been studied. For instance, it has been reported to have a molecular weight of 212.05 g/mol .Scientific Research Applications

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, including 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, have been studied for their antimicrobial features . These compounds have shown promising results in experimental and theoretical studies .

Synthesis of New Derivatives

The alkylation reactions of imidazo[4,5-b]pyridine are very important pathways in the synthesis of some new imidazo[4,5-b]pyridine derivatives . The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified .

Pharmacological Potential

Imidazo[4,5-b]pyridine and its derivatives have shown significant pharmacological potential . They are known to play a crucial role in numerous disease conditions .

GABA A Receptor Modulators

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to be GABA A receptor positive allosteric modulators .

Proton Pump Inhibitors

Proton pump inhibitors have been found in this chemical group . This suggests that 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine could potentially be used in the treatment of conditions like acid reflux and stomach ulcers .

Aromatase Inhibitors

Imidazo[4,5-b]pyridine derivatives have also been developed as aromatase inhibitors . This could potentially make them useful in the treatment of certain types of breast cancer .

NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed in this class . This suggests potential applications in pain management and inflammation reduction .

Antiviral Activity

Some synthesized derivatives of imidazo[4,5-b]pyridine have been assessed for possible antiviral activity . Their cytotoxic effect on the virus host cell lines was determined using the colorimetric MTS assay .

Mechanism of Action

Target of Action

The primary target of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is the IκB kinase ε (IKK-ε) and TANK-binding kinase 1 (TBK1) . These kinases play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets by forming a sticky π–π bond with the imidazole ring . This interaction stabilizes the compound in the binding site, allowing it to effectively inhibit the activity of IKK-ε and TBK1 .

Biochemical Pathways

The inhibition of IKK-ε and TBK1 disrupts the activation of NF-kappaB, a transcription factor that regulates genes responsible for both innate and adaptive immune responses . By inhibiting these kinases, 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine can modulate immune responses and inflammation.

Pharmacokinetics

Similar compounds have been noted to have good metabolic stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The molecular and cellular effects of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine’s action primarily involve the modulation of immune responses and inflammation due to its inhibition of IKK-ε and TBK1 . This can potentially lead to therapeutic effects in conditions characterized by overactive immune responses or chronic inflammation.

Action Environment

The action, efficacy, and stability of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other molecules can influence the compound’s stability and interactions with its targets .

Safety and Hazards

properties

IUPAC Name |

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEGORLAVIFJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704483 | |

| Record name | 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

91996-63-3 | |

| Record name | 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91996-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

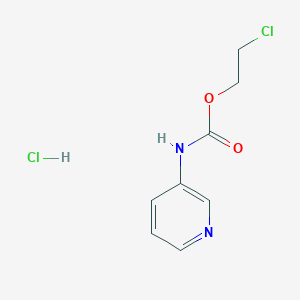

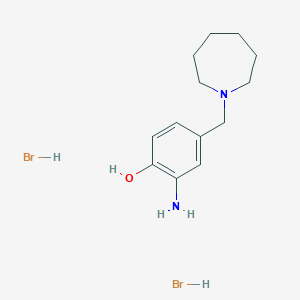

![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1373068.png)